molecular formula C19H15FINO4S B306974 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B306974
M. Wt: 499.3 g/mol
InChI Key: HWXLXUKVYQVCRI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class of drugs. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This leads to the suppression of inflammation, cancer cell growth, and insulin resistance.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects such as reducing inflammation by inhibiting the production of pro-inflammatory cytokines, suppressing cancer cell growth by inducing apoptosis, and improving insulin sensitivity by increasing glucose uptake.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. However, its limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. These include the development of more potent analogs, the investigation of its potential therapeutic applications in other medical conditions, and the determination of its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its potent anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and 4-fluorobenzylamine in the presence of thiazolidinedione.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in various medical conditions such as diabetes, cancer, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Product Name

5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H15FINO4S

Molecular Weight

499.3 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15FINO4S/c1-2-26-15-8-12(7-14(21)17(15)23)9-16-18(24)22(19(25)27-16)10-11-3-5-13(20)6-4-11/h3-9,23H,2,10H2,1H3/b16-9-

InChI Key

HWXLXUKVYQVCRI-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)O

Origin of Product

United States

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